molecular formula C20H19N7O2 B2653532 (E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836640-06-3

(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2653532
CAS No.: 836640-06-3
M. Wt: 389.419
InChI Key: XVVDGFIPJJTUBT-WYMPLXKRSA-N
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Description

(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a sophisticated small molecule inhibitor of particular interest in kinase-targeted cancer research . Its core structure is based on a pyrrolo[2,3-b]quinoxaline scaffold, a privileged chemotype known for its high affinity for the ATP-binding pockets of various protein kinases. This compound is specifically designed to probe signaling pathways driven by dysregulated kinases. Research indicates that its mechanism of action involves potent and selective inhibition of key kinases, such as those in the Fibroblast Growth Factor Receptor (FGFR) family , which are frequently implicated in tumor proliferation, angiogenesis, and drug resistance. By selectively targeting these oncogenic drivers, the compound induces apoptosis and cell cycle arrest in preclinical models, making it a valuable chemical tool for validating these kinases as therapeutic targets, understanding resistance mechanisms to existing therapies, and developing novel combination treatment strategies. Its research utility extends to biochemical assay development, high-throughput screening, and the investigation of complex intracellular signal transduction networks.

Properties

IUPAC Name

2-amino-N-(2-methoxyethyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c1-29-11-10-23-20(28)16-17-19(26-15-5-3-2-4-14(15)25-17)27(18(16)21)24-12-13-6-8-22-9-7-13/h2-9,12H,10-11,21H2,1H3,(H,23,28)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVDGFIPJJTUBT-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the amino group: This step often involves nucleophilic substitution reactions.

    Formation of the Schiff base: The final step involves the condensation of the pyridin-4-ylmethylene group with the amino group to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to an amine.

    Substitution: The amino and methoxyethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Anticancer Properties

Pyrroloquinoxaline derivatives have shown promising anticancer activities. Recent studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:

  • GPER Targeting : A study highlighted the synthesis of new pyrrolo[1,2-a]quinoxalines that exhibit antiproliferative effects on G protein-coupled estrogen receptor 1 (GPER)-expressing breast cancer cells. The synthesized compounds showed significant activity in vitro, suggesting their potential as anticancer agents targeting GPER pathways .
  • Cytotoxicity Studies : Another investigation focused on a series of pyrroloquinoxaline derivatives which were evaluated for their cytotoxic effects against multiple human cancer cell lines, including MCF-7 (breast cancer) and MGC-803 (gastric cancer). The results indicated that certain derivatives exhibited potent cytotoxicity, highlighting their therapeutic potential .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies:

  • FAAH and MAGL Inhibition : Research has shown that pyrroloquinoxaline scaffolds can inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are key enzymes in the endocannabinoid system. Structure–activity relationship studies have identified specific structural features necessary for dual inhibition, suggesting that derivatives of this compound could serve as effective inhibitors in therapeutic contexts .

Antimicrobial Activity

Pyrroloquinoxaline derivatives have also been explored for their antimicrobial properties:

  • Broad-Spectrum Activity : Recent findings indicate that certain pyrroloquinoxaline compounds exhibit significant activity against various pathogens, including those causing malaria and leishmaniasis. For example, a series of novel bis-pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested for their antimalarial activity against Plasmodium falciparum strains, showing promising results with IC50 values in the micromolar range .

Data Summary

The following table summarizes key findings related to the applications of (E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide and similar compounds:

Application Target/Pathway Activity/Effect Reference
AnticancerGPERSignificant antiproliferative effects
CytotoxicityVarious cancer cell linesPotent cytotoxic effects
Enzyme InhibitionFAAH/MAGLDual inhibition identified through structure–activity relationships
AntimicrobialPlasmodium falciparumAntimalarial activity with micromolar IC50 values

Mechanism of Action

The mechanism of action of (E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate certain pathways. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Substituent Analysis and Structural Modifications

Compound ID Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Pyridin-4-ylmethylene, 2-methoxyethyl Not explicitly provided* ~430–450 (estimated) Pyridine ring for π-π stacking; methoxyethyl for solubility
3-Hydroxybenzylidene, 2-methoxyethyl C₂₁H₂₀N₆O₃ 404.43 Hydroxyl group enhances hydrophilicity and H-bonding
4-Ethoxybenzylidene, 2-methoxyethyl C₂₅H₂₆N₆O₄ 482.52 Ethoxy group increases lipophilicity
2-Thienylmethylene, 2-phenylethyl C₂₄H₂₂N₆OS 458.54 Thiophene improves electronic properties; phenylethyl enhances bulk
3-Ethoxy-4-hydroxybenzylidene, cyclohexenyl-ethyl C₂₉H₃₂N₆O₃ 536.61 Cyclohexenyl group introduces steric bulk; ethoxy/hydroxy balance polarity
2,5-Dimethoxyphenyl, morpholinylethyl C₂₅H₂₈N₆O₄ 476.53 Morpholine boosts solubility; dimethoxy enhances π-stacking

*Molecular formula of the target compound is inferred as ~C₂₃H₂₂N₆O₂ based on structural similarity to and .

Pharmacological Implications

  • Target vs. : The pyridin-4-ylmethylene group in the target may exhibit stronger π-π stacking with aromatic residues in enzyme active sites compared to the 3-hydroxybenzylidene group in . However, the hydroxyl group in could improve solubility and target affinity in polar environments .
  • Target vs.
  • Target vs. : The thienylmethylene group in introduces sulfur-mediated interactions (e.g., with cysteine residues), while the phenylethyl side chain may reduce solubility relative to the target’s methoxyethyl group .

Solubility and Bioavailability Predictions

  • Target : Moderate solubility due to the polar methoxyethyl group and pyridine ring. Predicted logP ~2.8 (lower than but higher than ).
  • : Highest solubility due to the 3-hydroxybenzylidene group (experimental logP ~2.2) .
  • : Morpholine substituent likely enhances solubility despite higher molecular weight (476.53 g/mol) .

Biological Activity

The compound (E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention due to its diverse biological activities, particularly in oncology and infectious disease research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, particularly receptor tyrosine kinases such as EphA3. These interactions can modulate signaling pathways critical for cell proliferation, differentiation, and survival, making it a candidate for therapeutic applications in cancer treatment.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound exhibits low-nanomolar affinity for Eph kinases, which are involved in various cellular processes including angiogenesis and tumor growth regulation.
  • Antioxidant Properties : Some derivatives within this class have demonstrated antioxidant activity, potentially contributing to their therapeutic effects by reducing oxidative stress in cells.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits tumor growth through targeted action on EphA3 and possibly other kinases.
Antioxidant Scavenges free radicals, reducing oxidative stress.
Antimicrobial Exhibits activity against various pathogens, although specific data is limited.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrroloquinoxaline derivatives similar to the compound . Key findings include:

  • EphA3 Inhibition : A study demonstrated that pyrroloquinoxaline derivatives could effectively inhibit EphA3 kinase activity in vitro and showed significant anti-tumor effects in lymphoma models .
  • Cytotoxicity Assays : Research has shown that related compounds possess cytotoxic effects against various cancer cell lines (e.g., A431 human epidermoid carcinoma cells), with IC50 values indicating potent activity .
  • Antioxidant Evaluation : Compounds from this class have been evaluated using the DPPH assay, revealing significant radical scavenging capabilities . For instance, a derivative exhibited an overall rate constant for hydroxyl radical scavenging of 8.56×108M1s18.56\times 10^8\,M^{-1}s^{-1}.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that build upon established methodologies for quinoxaline derivatives. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance biological activity or selectivity towards target kinases.

Synthetic Route Example:

  • Starting Materials : Appropriate pyridine and quinoxaline derivatives.
  • Reactions : Sequential reactions including amination and condensation steps.
  • Purification : Standard chromatographic techniques to isolate the desired product.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

  • Methodology :

  • Amide Coupling : Utilize General Procedure F1 (amide formation via activated esters or carbodiimide-mediated coupling) for introducing the 2-methoxyethyl group .
  • Schiff Base Formation : Condense pyridin-4-ylmethylene with the primary amine group under anhydrous conditions (e.g., refluxing in ethanol with catalytic acetic acid) .
  • Quinoxaline Core Assembly : Employ cyclization reactions between pyrrole and quinoxaline precursors, as seen in analogous heterocyclic syntheses .
    • Key Considerations : Monitor reaction progress via TLC or LCMS to optimize yield and minimize side products .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR Spectroscopy : Analyze 1H^1H/13C^{13}C NMR for proton environments (e.g., pyridin-4-ylmethylene protons at δ 8.5–8.7 ppm, quinoxaline aromatic signals at δ 7.2–8.0 ppm) .
  • HRMS/ESI-MS : Confirm molecular weight (e.g., expected [M+H]+ m/z ~465.2) with <2 ppm error .
  • HPLC Purity : Use reverse-phase C18 columns (e.g., 97–99% purity threshold) with UV detection at 254 nm .

Q. What safety precautions are critical during handling?

  • Guidelines :

  • Classify as a "laboratory chemical" with potential irritant properties. Use PPE (gloves, goggles) and fume hoods during synthesis .
  • Refer to Safety Data Sheets (SDS) for analogous pyrrolo-quinoxaline derivatives for hazard mitigation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved?

  • Approach :

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism via single-crystal diffraction (if crystals are obtainable) .
  • DFT Calculations : Compare experimental 1H^1H chemical shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Experimental Design :

  • Stepwise Intermediate Isolation : Purify intermediates (e.g., pyrrolo-quinoxaline core) before subsequent functionalization to reduce cumulative impurities .
  • Catalytic Optimization : Screen Pd/C or Cu(I) catalysts for Suzuki-Miyaura couplings (if applicable) to enhance efficiency .
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for amide bond formation to improve solubility and reaction rates .

Q. How is biological activity evaluated for this compound in academic settings?

  • Assays :

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} determination .
  • Molecular Docking : Perform in silico studies (AutoDock Vina, Schrödinger) to predict binding interactions with target proteins (e.g., quinoxaline-binding enzymes) .

Q. How do researchers address low solubility in pharmacological assays?

  • Solutions :

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the 3-carboxamide position for enhanced aqueous solubility .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational docking scores and experimental IC50_{50} values?

  • Methodology :

  • Binding Free Energy Corrections : Apply MM-PBSA/GBSA calculations to account for solvation and entropy effects overlooked in docking .
  • Mutagenesis Studies : Validate predicted binding residues via site-directed mutagenesis of the target protein .

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